molecular formula C10H10N2O B1343689 4,6-Dimethyl-3-(1H)indazole carboxaldehyde CAS No. 885521-66-4

4,6-Dimethyl-3-(1H)indazole carboxaldehyde

Cat. No.: B1343689
CAS No.: 885521-66-4
M. Wt: 174.2 g/mol
InChI Key: VNDKSFRUCFGLFC-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2H-indazole-3-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The compound’s structure features a fused benzene and pyrazole ring system, with aldehyde and methyl substituents at specific positions, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-3-(1H)indazole carboxaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-azidobenzaldehydes with amines, leading to the formation of the indazole ring through consecutive C–N and N–N bond formations . Transition metal-catalyzed reactions, such as those involving copper or silver, are also employed to enhance yields and selectivity .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and solvent-free conditions are often preferred to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-2H-indazole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced products.

    Substitution: Introduction of different substituents at the aldehyde or methyl positions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the desired substituent, often involving nucleophilic or electrophilic reagents.

Major Products: The major products formed from these reactions include various functionalized indazole derivatives, which can be further utilized in the synthesis of complex molecules .

Scientific Research Applications

4,6-Dimethyl-2H-indazole-3-carbaldehyde has significant applications in scientific research, particularly in:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of fine chemicals and advanced materials

Mechanism of Action

The mechanism by which 4,6-Dimethyl-3-(1H)indazole carboxaldehyde exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to desired biological outcomes. The exact pathways involved can vary depending on the specific application and the nature of the target .

Comparison with Similar Compounds

  • 1H-Indole-3-carbaldehyde
  • 2H-Indazole-3-carbaldehyde
  • 6-Nitro-2H-indazole

Comparison: Compared to these similar compounds, 4,6-Dimethyl-3-(1H)indazole carboxaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of methyl groups at the 4 and 6 positions can enhance its stability and modify its interaction with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

4,6-dimethyl-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-3-7(2)10-8(4-6)11-12-9(10)5-13/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDKSFRUCFGLFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=C2C(=C1)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646489
Record name 4,6-Dimethyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-66-4
Record name 4,6-Dimethyl-1H-indazole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dimethyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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